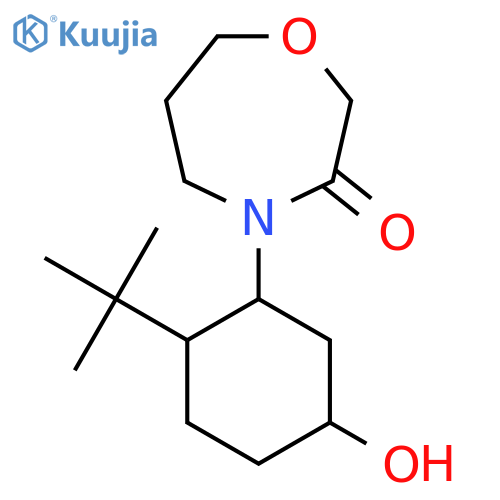Cas no 2138109-61-0 (4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one)

4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one 化学的及び物理的性質
名前と識別子
-
- 2138109-61-0
- 4-(2-tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one
- EN300-1160514
- 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one
-
- インチ: 1S/C15H27NO3/c1-15(2,3)12-6-5-11(17)9-13(12)16-7-4-8-19-10-14(16)18/h11-13,17H,4-10H2,1-3H3
- InChIKey: ICFNHDWQUDWKDJ-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C(C)(C)C)C(C1)N1C(COCCC1)=O
計算された属性
- せいみつぶんしりょう: 269.19909372g/mol
- どういたいしつりょう: 269.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 49.8Ų
4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1160514-1.0g |
4-(2-tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one |
2138109-61-0 | 1g |
$0.0 | 2023-06-08 |
4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-oneに関する追加情報
Introduction to 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one (CAS No. 2138109-61-0)
4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one (CAS No. 2138109-61-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazepanes, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one make it a promising candidate for further investigation in various therapeutic areas.
The chemical structure of 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one is characterized by a tert-butyl group attached to a cyclohexane ring, which is further substituted with a hydroxyl group. The oxazepane ring, a seven-membered heterocyclic structure containing an oxygen atom and a nitrogen atom, imparts additional stability and reactivity to the molecule. These structural elements contribute to the compound's unique pharmacological properties and potential biological activities.
Recent studies have highlighted the potential of 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one in various therapeutic areas. One notable area of research is its potential as an anti-inflammatory agent. Inflammation is a complex biological response involving immune cells, blood vessels, and molecular mediators. Chronic inflammation is associated with numerous diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders. Preliminary studies have shown that 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
In addition to its anti-inflammatory properties, 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one has also shown promise as an antioxidant. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates or repair the resulting damage, is implicated in various diseases. Research has demonstrated that 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one can effectively scavenge ROS and protect cells from oxidative damage. This property makes it a potential candidate for the treatment of oxidative stress-related conditions.
The neuroprotective effects of 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one have also been investigated. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons and cognitive decline. Studies have shown that 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one can protect neurons from oxidative stress and promote neuronal survival. These findings suggest that this compound may have therapeutic potential in the treatment of neurodegenerative disorders.
The pharmacokinetic properties of 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one are another important aspect of its evaluation as a potential therapeutic agent. Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a suitable half-life, making it suitable for oral administration in clinical settings.
To further understand the mechanism of action of 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one, researchers have conducted detailed molecular studies. These studies have revealed that the compound interacts with specific cellular targets involved in inflammation and oxidative stress pathways. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in the regulation of inflammatory genes. Additionally, it can upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby enhancing the cell's antioxidant defense system.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one. Early-phase clinical trials have demonstrated that this compound is well-tolerated by patients with minimal side effects. The results from these trials are promising and suggest that further clinical development is warranted.
In conclusion, 4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one (CAS No. 2138109-61-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a valuable candidate for further research and development in various therapeutic areas. Ongoing studies and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
2138109-61-0 (4-(2-Tert-butyl-5-hydroxycyclohexyl)-1,4-oxazepan-3-one) 関連製品
- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)
- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)
- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)
- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)
- 2171602-56-3(1-5-(2-chloroethyl)-1,3,4-oxadiazol-2-ylazetidine-2-carboxamide)
- 861928-17-8(2-Fluoro-3,6-diiodoanisole)
- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
- 1895506-59-8(1-(2,6-difluoro-3-methylphenyl)propan-2-ol)
- 1797881-40-3(N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide)




